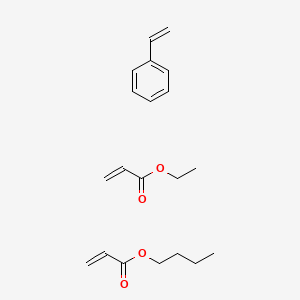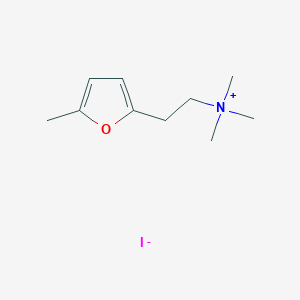
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a 2-(5-methyl-2-furyl)ethyl moiety, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-(5-methyl-2-furyl)ethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium chloride
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium bromide
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium hydroxide
Uniqueness
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can also participate in specific interactions that are not possible with other anions, making this compound particularly valuable in certain chemical and biological applications.
Properties
CAS No. |
36911-76-9 |
|---|---|
Molecular Formula |
C10H18INO |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
trimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-9-5-6-10(12-9)7-8-11(2,3)4;/h5-6H,7-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GSLDUXCGBKZUET-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(O1)CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
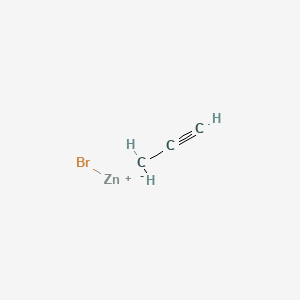

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
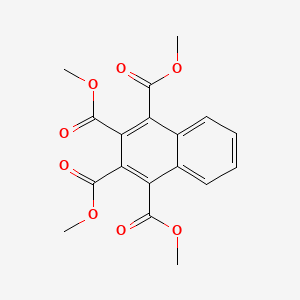
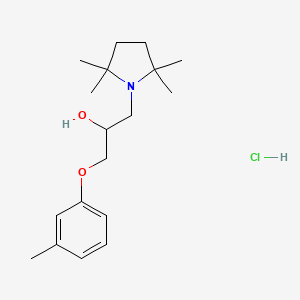
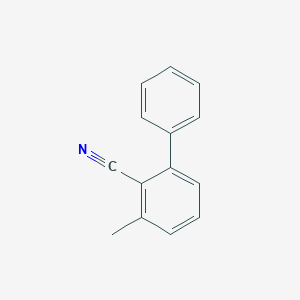
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
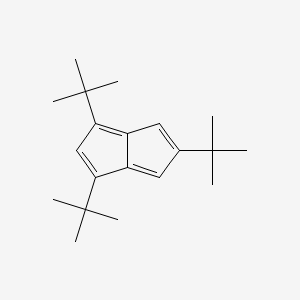
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
